2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride
Description
This compound features a complex structure combining an adamantane core, a 2-hydroxypropyl linker, and a bis(2-hydroxyethyl)amino group, all as a hydrochloride salt. The hydrochloride salt form improves crystallinity and aqueous solubility, a common strategy for drug development .
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4.ClH/c20-3-1-19(2-4-21)11-17(22)12-23-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20-22H,1-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVZKUSDFDEJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCC(CN(CCO)CCO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable adamantane derivative.
Addition of Hydroxypropyl Group: The next step involves the addition of a hydroxypropyl group to the methoxyadamantane. This can be done through a reaction with an epoxide, such as propylene oxide, under basic conditions.
Incorporation of the Amino Group: The hydroxypropyladamantane is then reacted with an amino alcohol, such as ethanolamine, to introduce the amino group. This step typically requires a catalyst and controlled temperature conditions.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride exerts its effects is likely related to its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Activity : Structural analogs with fewer hydroxyl groups (e.g., butan-2-yl variant) show reduced solubility but higher cell permeability in preclinical models . The target compound’s multiple hydroxyls may optimize blood-brain barrier penetration while retaining solubility.
- Stability: Adamantane derivatives generally exhibit resistance to oxidative metabolism, suggesting prolonged half-life compared to non-adamantane analogs .
Biological Activity
The compound 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound features an adamantane moiety, which is known for its ability to enhance the pharmacokinetic properties of drugs. The presence of hydroxyl and amino groups suggests potential interactions with biological targets.
Research indicates that this compound may act as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . This enzyme is crucial in the metabolism of glucocorticoids, and its inhibition can lead to reduced local cortisol levels, which may be beneficial in conditions like inflammation and metabolic syndrome .
Pharmacological Effects
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In vitro studies have demonstrated that it can downregulate pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Neuroprotective Properties
Due to its structural similarity to other neuroprotective agents, preliminary studies suggest that this compound may exhibit neuroprotective effects. It could potentially modulate neurotransmitter systems or protect against neurodegeneration .
Study 1: Inhibition of 11β-HSD1
A study focused on the inhibition of 11β-HSD1 reported that compounds similar to the target compound displayed significant inhibition at micromolar concentrations. This inhibition was correlated with a decrease in local cortisol levels in adipose tissue, suggesting a mechanism for reducing metabolic syndrome risk factors .
Study 2: Anti-inflammatory Effects
In a controlled trial involving animal models of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for preparing 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride?
- Methodological Answer : The compound can be synthesized via stepwise alkylation and hydrochlorination. For example, HCl in dioxane is used to protonate intermediates, followed by reduced-pressure concentration to isolate the product. Analytical validation via (e.g., δ 9.00 ppm for protonated amines) ensures structural fidelity. Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios of adamantane derivatives .
Q. Which analytical techniques are recommended for verifying purity and structural integrity?
- Methodological Answer : Use a combination of , HPLC, and mass spectrometry. in DMSO- can resolve hydroxyl and adamantane proton signals, while HPLC (≥98% purity thresholds) identifies impurities. For advanced confirmation, single-crystal X-ray diffraction (as in ) provides atomic-level structural resolution .
Q. What safety protocols are critical during handling?
- Methodological Answer : Adhere to GHS guidelines:
- Acute Toxicity (H302) : Use fume hoods and PPE (gloves, goggles).
- Skin/Eye Irritation (H315/H319) : Implement emergency eye-wash stations.
- Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can environmental stability and degradation pathways be systematically studied?
- Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH, UV exposure.
- Biotic Studies : Use microbial consortia to evaluate biodegradation.
- Analytical Tools : LC-MS/MS for tracking degradation metabolites .
Q. What experimental designs resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
- Replicates : 4+ biological replicates to quantify variability.
- Dose-Response Curves : Test multiple concentrations in vitro (cell lines) and in vivo (rodent models).
- Statistical Models : ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
Q. How can receptor-binding interactions be mechanistically probed?
- Radioligand Binding Assays : -labeled analogs to quantify affinity ().
- Molecular Dynamics Simulations : Docking studies with adamantane’s hydrophobic pocket in target receptors .
Q. What strategies optimize stereochemical control during synthesis?
- Methodological Answer : Chiral HPLC or enzymatic resolution (e.g., lipases) can isolate enantiomers. For example, ’s (S)-configuration intermediate was validated via coupling constants. Alternative approaches include asymmetric catalysis with chiral ligands .
Q. How to design longitudinal studies evaluating chronic toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
